molecular formula C10H8ClNO3 B6163561 methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate CAS No. 2092756-13-1

methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate

Cat. No.: B6163561
CAS No.: 2092756-13-1
M. Wt: 225.63 g/mol
InChI Key: JFSSGLFKNYYLRN-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a dechlorinated product

    Substitution: Formation of substituted indole derivatives

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate involves the conversion of starting materials through a series of reactions to yield the final product. The key steps in the synthesis pathway include the protection of the hydroxyl group, the chlorination of the indole ring, and the esterification of the carboxylic acid group.", "Starting Materials": [ "Indole-2-carboxylic acid", "Methanol", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methyl iodide", "Dimethylformamide", "Triethylamine" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting indole-2-carboxylic acid with methanol and thionyl chloride to yield methyl 6-chloro-4-methoxy-1H-indole-2-carboxylate.", "Step 2: Chlorination of the indole ring by reacting methyl 6-chloro-4-methoxy-1H-indole-2-carboxylate with sodium hydroxide and hydrochloric acid to yield methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid.", "Step 3: Esterification of the carboxylic acid group by reacting methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid with methyl iodide, dimethylformamide, and triethylamine to yield methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate." ] }

CAS No.

2092756-13-1

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-15-10(14)8-4-6-7(12-8)2-5(11)3-9(6)13/h2-4,12-13H,1H3

InChI Key

JFSSGLFKNYYLRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2O)Cl

Purity

95

Origin of Product

United States

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